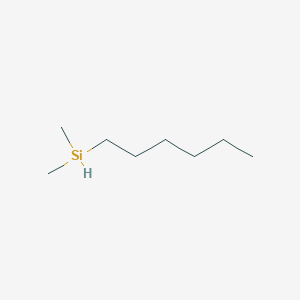
n-Hexyldimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Hexyldimethylsilane is an organosilicon compound with the molecular formula C8H20Si. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound consists of a silicon atom bonded to a hexyl group and two methyl groups, making it a member of the silane family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-Hexyldimethylsilane can be synthesized through several methods. One common synthetic route involves the hydrosilylation of hexene with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient process .
Industrial Production Methods
In industrial settings, this compound is produced using similar hydrosilylation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
n-Hexyldimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The hexyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
n-Hexyldimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of n-Hexyldimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other molecules through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions enable the compound to modify the properties of surfaces and materials, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-Butyldimethylsilane
- n-Octyldimethylsilane
- n-Decyldimethylsilane
Comparison
n-Hexyldimethylsilane is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to n-Butyldimethylsilane, it offers better hydrophobic properties, while n-Octyldimethylsilane and n-Decyldimethylsilane provide higher hydrophobicity but may be less reactive due to steric hindrance .
Eigenschaften
Molekularformel |
C8H20Si |
|---|---|
Molekulargewicht |
144.33 g/mol |
IUPAC-Name |
hexyl(dimethyl)silane |
InChI |
InChI=1S/C8H20Si/c1-4-5-6-7-8-9(2)3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
FCKFHVFZPCZMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[SiH](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


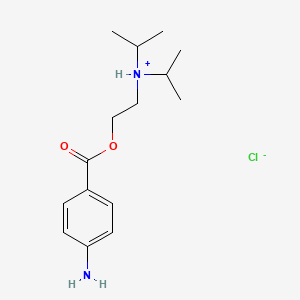

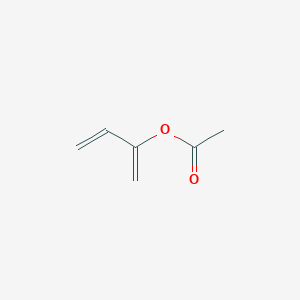
![6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13760360.png)
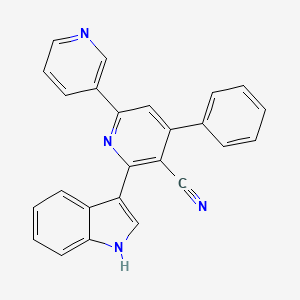
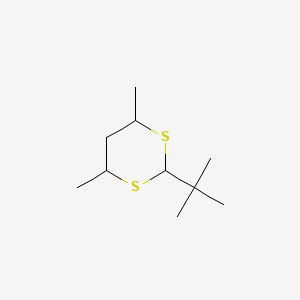
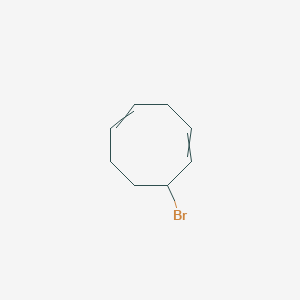
![3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid](/img/structure/B13760388.png)

![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)

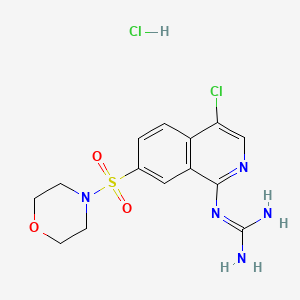
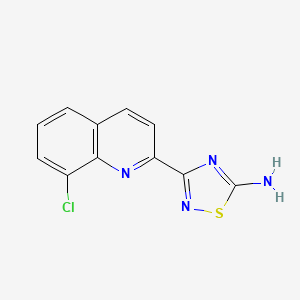
![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
